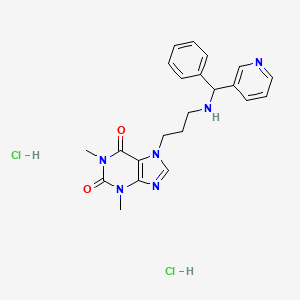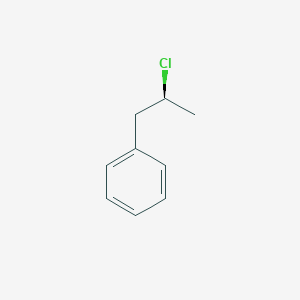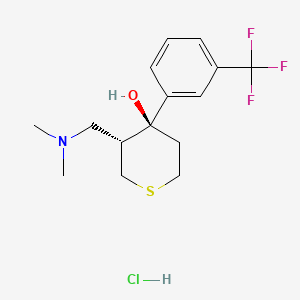
2H-Thiopyran-4-ol, tetrahydro-3-((dimethylamino)methyl)-4-(3-(trifluoromethyl)phenyl)-, hydrochloride, hemihydrate, trans-(+-)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-Thiopyran-4-ol, tetrahydro-3-((dimethylamino)methyl)-4-(3-(trifluoromethyl)phenyl)-, hydrochloride, hemihydrate, trans-(±)- is a complex organic compound that belongs to the class of thiopyrans Thiopyrans are sulfur-containing heterocycles that have significant applications in medicinal chemistry and organic synthesis
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Thiopyran-4-ol, tetrahydro-3-((dimethylamino)methyl)-4-(3-(trifluoromethyl)phenyl)-, hydrochloride, hemihydrate, trans-(±)- typically involves multi-step organic reactions. The process may start with the preparation of the thiopyran ring, followed by the introduction of the dimethylamino group and the trifluoromethylphenyl group. Common reagents used in these reactions include sulfur sources, amines, and trifluoromethylating agents. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts such as Lewis acids.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through crystallization or chromatography techniques.
化学反応の分析
Types of Reactions
2H-Thiopyran-4-ol, tetrahydro-3-((dimethylamino)methyl)-4-(3-(trifluoromethyl)phenyl)-, hydrochloride, hemihydrate, trans-(±)- can undergo various chemical reactions, including:
Oxidation: The thiopyran ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the trifluoromethyl group or the thiopyran ring.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce new functional groups to the molecule.
科学的研究の応用
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological effects.
類似化合物との比較
Similar Compounds
Thiopyran derivatives: Compounds with similar thiopyran rings but different substituents.
Trifluoromethylphenyl compounds: Molecules containing the trifluoromethylphenyl group but different core structures.
Dimethylamino compounds: Compounds with the dimethylamino group attached to various frameworks.
Uniqueness
The uniqueness of 2H-Thiopyran-4-ol, tetrahydro-3-((dimethylamino)methyl)-4-(3-(trifluoromethyl)phenyl)-, hydrochloride, hemihydrate, trans-(±)- lies in its combination of structural features, which may confer distinct chemical and biological properties compared to other similar compounds.
特性
CAS番号 |
119558-35-9 |
|---|---|
分子式 |
C15H21ClF3NOS |
分子量 |
355.8 g/mol |
IUPAC名 |
(3R,4S)-3-[(dimethylamino)methyl]-4-[3-(trifluoromethyl)phenyl]thian-4-ol;hydrochloride |
InChI |
InChI=1S/C15H20F3NOS.ClH/c1-19(2)9-13-10-21-7-6-14(13,20)11-4-3-5-12(8-11)15(16,17)18;/h3-5,8,13,20H,6-7,9-10H2,1-2H3;1H/t13-,14+;/m0./s1 |
InChIキー |
WUWULONJWGXUFL-LMRHVHIWSA-N |
異性体SMILES |
CN(C)C[C@H]1CSCC[C@]1(C2=CC(=CC=C2)C(F)(F)F)O.Cl |
正規SMILES |
CN(C)CC1CSCCC1(C2=CC(=CC=C2)C(F)(F)F)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


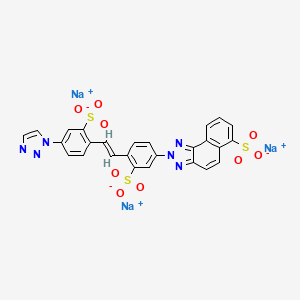
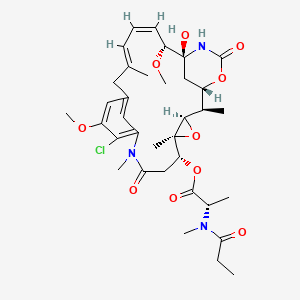
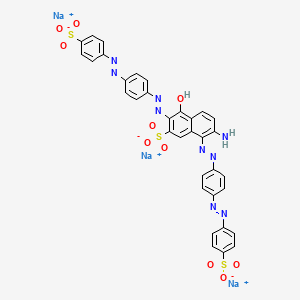
![2-[2-(2-Hydroxyethoxy)ethoxy]ethanol;pentanedioic acid](/img/structure/B12719469.png)
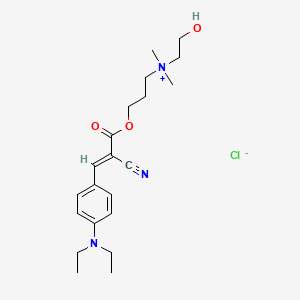
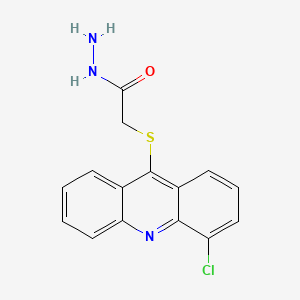
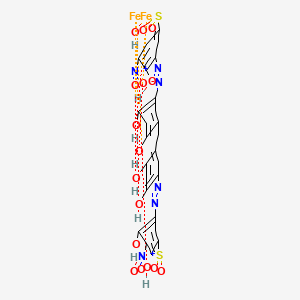
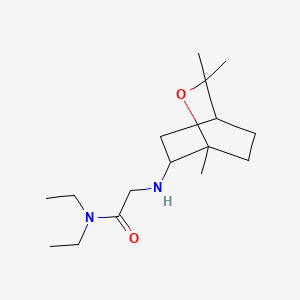
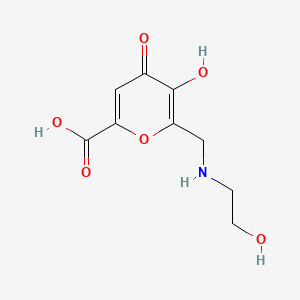
![2-[4-[3-(2-chlorophenoxy)-2-hydroxypropyl]piperazin-1-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B12719519.png)

